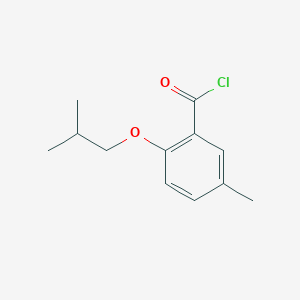
2-iso-Butoxy-5-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iso-Butoxy-5-methylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, featuring an iso-butoxy group and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-iso-Butoxy-5-methylbenzoyl chloride can be synthesized through the reaction of 2-iso-butoxy-5-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The reaction can be represented as follows:
C12H15O3+SOCl2→C12H15ClO2+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-iso-Butoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic rings.
Common Reagents and Conditions
Amines: React with the acyl chloride group to form amides.
Alcohols: React with the acyl chloride group to form esters.
Water: Hydrolyzes the acyl chloride group to form carboxylic acids.
Lewis Acids (e.g., AlCl3): Catalyze Friedel-Crafts acylation reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
2-iso-Butoxy-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iso-Butoxy-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride without the iso-butoxy and methyl groups.
2-Butoxybenzoyl Chloride: Similar structure but lacks the methyl group.
5-Methylbenzoyl Chloride: Similar structure but lacks the iso-butoxy group.
Uniqueness
2-iso-Butoxy-5-methylbenzoyl chloride is unique due to the presence of both the iso-butoxy and methyl groups, which can influence its reactivity and applications. The combination of these functional groups can provide distinct properties compared to other benzoyl chloride derivatives.
Properties
IUPAC Name |
5-methyl-2-(2-methylpropoxy)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)7-15-11-5-4-9(3)6-10(11)12(13)14/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDMALFRXFBZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12632265.png)

![3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632280.png)

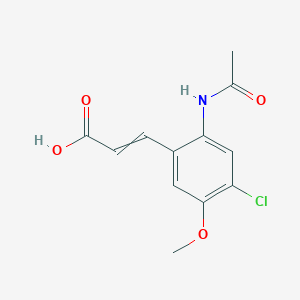
![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)
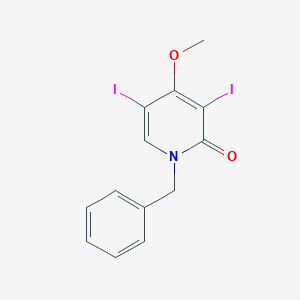

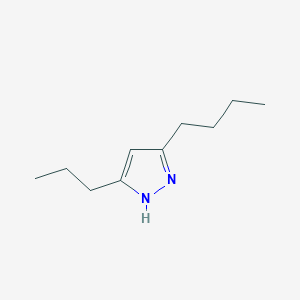
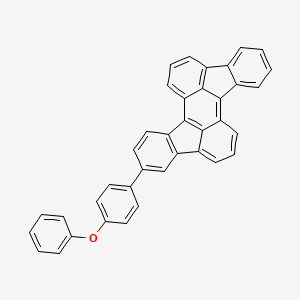
![N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide](/img/structure/B12632338.png)
![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile](/img/structure/B12632361.png)
